molecular formula C8H11ClN2O4 B12802812 2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- CAS No. 131194-11-1

2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl-

Cat. No.: B12802812
CAS No.: 131194-11-1
M. Wt: 234.64 g/mol
InChI Key: APOHMHSJHSNWMU-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a pyrimidinedione core substituted with chloro, hydroxyethoxy, and methyl groups. Its distinct chemical properties make it valuable for research and industrial applications.

Preparation Methods

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- involves several steps. One common method includes the reaction of 6-chloro-5-methyluracil with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in antiviral research, it may inhibit viral replication by interfering with viral enzymes. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other pyrimidinedione derivatives, 2,4(1H,3H)-Pyrimidinedione, 6-chloro-1-((2-hydroxyethoxy)methyl)-5-methyl- is unique due to its specific substitution pattern. Similar compounds include:

    6-chloro-5-methyluracil: Lacks the hydroxyethoxy group.

    5-methyluracil: Lacks both the chloro and hydroxyethoxy groups.

    6-chloro-2,4-dihydroxypyrimidine: Lacks the methyl group. These structural differences result in variations in chemical reactivity and biological activity, making each compound unique in its applications.

Properties

CAS No.

131194-11-1

Molecular Formula

C8H11ClN2O4

Molecular Weight

234.64 g/mol

IUPAC Name

6-chloro-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H11ClN2O4/c1-5-6(9)11(4-15-3-2-12)8(14)10-7(5)13/h12H,2-4H2,1H3,(H,10,13,14)

InChI Key

APOHMHSJHSNWMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)Cl

Origin of Product

United States

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